Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid structure
89919-57-3 structure
Product Name:(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Numero CAS:89919-57-3
MF:C9H10O4
MW:182.173303127289
MDL:MFCD08685916
CID:720923
PubChem ID:440177
Update Time:2024-10-26

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
    • (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID
    • Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
    • (R)-3-(4-Hydroxyphenyl)lactate
    • 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid
    • 3-(4-hydroxyphenyl)-lactic acid
    • 3-(p-hydroxyphenyl)-D,L-lactic acid
    • Benzenepropanoic acid,a,4-dihydroxy-,(aR)
    • D-p-Hydroxyphenyllactic acid
    • UNII-A3VOM7SS3C
    • (R)-beta-(p-Hydroxyphenyl)lactic acid
    • (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)
    • Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)
    • (-)-3-(4-Hydroxyphenyl)lactic acid
    • (-)-β-(4-Hydroxyphenyl)lactic acid
    • (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
    • (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid
    • (R)-3-(4-Hydroxyphenyl)lactic acid
    • (R)-3-(p-Hydroxyphenyl)lactic acid
    • (R)-β-(4-Hydroxyphenyl)lactic acid
    • (R)-β-(p-Hydroxyphenyl)lactic acid
    • Q27098335
    • P-HYDROXYPHENYL LACTIC ACID, (-)-
    • BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-
    • JVGVDSSUAVXRDY-MRVPVSSYSA-N
    • CS-0119804
    • SCHEMBL289562
    • P-HYDROXYPHENYL LACTIC ACID, (R)-
    • 89919-57-3
    • CHEBI:16003
    • AKOS006291517
    • P-HYDROXYPHENYL LACTIC ACID, D-
    • (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid
    • Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-
    • C03964
    • 3-(4'-hydroxyphenyl)-(2r)-lactic acid
    • E81445
    • (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID
    • A3VOM7SS3C
    • (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
    • MDL: MFCD08685916
    • Inchi: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1
    • Chiave InChI: JVGVDSSUAVXRDY-MRVPVSSYSA-N
    • Sorrisi: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O

Proprietà calcolate

  • Massa esatta: 182.05800
  • Massa monoisotopica: 182.05790880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 173
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 77.8Ų

Proprietà sperimentali

  • Densità: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Solubile (100 g/l) (25°C),
  • PSA: 77.76000
  • LogP: 0.38020

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Dati doganali

  • CODICE SA:2918290000
  • Dati doganali:

    Codice doganale cinese:

    2918290000

    Panoramica:

    2918290000 Altri acidi carbossilici e anidridi contenenti gruppi fenolici ma non altri gruppi ossigeni\alogenuri acilici\perossidi e perossiacidi e loro derivati. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati

    Riassunto:

    SA: 2918290000 altri acidi carbossilici con funzione fenolica ma senza altra funzione di ossigeno, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati Tasso di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) IVA: 17,0% Tariffa MFN: 6,5% Tariffa generale: 30,0%

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
CS-2497-0.25g
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
0.25g
£389.00 2025-02-08
Key Organics Ltd
CS-2497-5MG
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
5mg
£1,129.80 2023-02-16
Advanced ChemBlocks
O32356-100MG
(R)-3-(4-Hydroxyphenyl)lactic acid
89919-57-3 95%
100MG
$210 2023-09-15
Advanced ChemBlocks
O32356-250MG
(R)-3-(4-Hydroxyphenyl)lactic acid
89919-57-3 95%
250MG
$335 2023-09-15
Advanced ChemBlocks
O32356-1G
(R)-3-(4-Hydroxyphenyl)lactic acid
89919-57-3 95%
1G
$810 2023-09-15
Key Organics Ltd
CS-2497-250MG
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
0.25 g
£388.00 2023-04-17
Key Organics Ltd
CS-2497-0.5G
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
0.5g
£632.00 2025-02-08
Key Organics Ltd
CS-2497-1G
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
1g
£1117.00 2025-02-08
A2B Chem LLC
AD11235-1g
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
89919-57-3 97%
1g
$1338.00 2024-04-19
1PlusChem
1P006ORN-1g
Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
89919-57-3 97%
1g
$1193.00 2024-04-20

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 min, -20 °C
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ;  -20 °C; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological Evaluation
Doi, Takayuki; Hoshina, Yoichiro; Mogi, Hiroyuki; Yamada, Yoshifumi; Takahashi, Takashi, Journal of Combinatorial Chemistry, 2006, 8(4), 571-582

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: 2885218-58-4 Solvents: Water ;  1 d, pH 7, 298 K
Riferimento
Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water
Tensi, Leonardo ; Dall'Anese, Anna; Annunziata, Alfonso; Mearini, Simone; Nofrini, Vittorio; et al, Organometallics, 2023, 42(2), 157-166

Metodo di produzione 3

Condizioni di reazione
Riferimento
D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids
Simon, Ethan S.; Plante, Raymond; Whitesides, George M., Applied Biochemistry and Biotechnology, 1989, 22(2), 169-79

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: NAD ,  Ammonium acetate ,  Oxygen Catalysts: Formate dehydrogenase ,  L-Amino acid dehydrogenase ,  D-Hydroxyisocaproate dehydrogenase Solvents: Water ;  8 h, pH 7.0, 1 bar, 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acids
Busto, Eduardo; Richter, Nina; Grischek, Barbara; Kroutil, Wolfgang, Chemistry - A European Journal, 2014, 20(35), 11225-11228

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid
Valls, Nativitat; Lopez-Canet, Meritxell; Vallribera, Merce; Bonjoch, Josep, Chemistry - A European Journal, 2001, 7(16), 3446-3460

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethyl acetate ,  Water ;  rt
Riferimento
Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA)
Pretlow, Lester; Williams, Roy; Elliott, Mark, Chirality, 2003, 15(8), 674-679

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  10 min, -40 °C
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ;  30 min, -40 °C; 12 h, -40 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth
Ke, Yi-Yu; Tsai, Chen-Hsuan; Yu, Hui-Ming; Jao, Yu-Chen; Fang, Jim-Min; et al, Journal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: NADH ,  Ammonium formate ,  Oxygen Catalysts: L-Amino acid dehydrogenase ,  Formate dehydrogenase (NADP) ,  Hydroxyisocaproate dehydrogenase ,  D-Hydroxyisocaproate dehydrogenase Solvents: Water ;  6 h, pH 7, 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acids
Gourinchas, Geoffrey; Busto, Eduardo; Killinger, Manuela; Richter, Nina; Wiltschi, Birgit; et al, Chemical Communications (Cambridge, 2015, 51(14), 2828-2831

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 6A-Amino-6C-(1-butyl-1H-imidazolium-3-yl)-6A,6C-dideoxy-β-cyclodextrin chloride … Solvents: Water ;  rt
Riferimento
A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chlorides
Dai, Yun; Wang, Shuye; Zhou, Jie; Tang, Jian; Tang, Weihua, Electrophoresis, 2013, 34(6), 833-840

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: 6A-Amino-6C-(1-butyl-1H-imidazolium-3-yl)-6A,6C-dideoxy-β-cyclodextrin chloride … Solvents: Water ;  pH 6.0, 25 °C
Riferimento
Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparation
Dai, Yun; Wang, Shuye; Wu, Jianhua; Tang, Jian; Tang, Weihua, RSC Advances, 2012, 2(33), 12652-12656

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Catalase ,  Glycolate oxidase ;  pH 7, 18 °C
Riferimento
Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris
Das, Shuvendu; Glenn, James H. IV; Subramanian, Mani, Biotechnology Progress, 2010, 26(3), 607-615

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD